Rasagiline tartrate
Overview
Description
Rasagiline tartrate is a selective monoamine oxidase B (MAO-B) inhibitor used primarily in the treatment of Parkinson’s disease. It is known for its neuroprotective properties and ability to increase dopamine levels in the brain, thereby alleviating symptoms associated with Parkinson’s disease .
Mechanism of Action
Target of Action
Rasagiline tartrate primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver, playing a significant role in the metabolic degradation of neurotransmitters like dopamine .
Mode of Action
This compound acts as an irreversible inhibitor of MAO-B . By inhibiting MAO-B, it prevents the breakdown of dopamine, leading to an increase in extracellular levels of dopamine in the striatum . This increase in dopamine levels helps alleviate the motor deficits symptomatic of Parkinson’s disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By inhibiting the breakdown of dopamine, this compound increases the availability of dopamine in the brain, enhancing dopaminergic transmission . Additionally, rasagiline has been shown to induce the overexpression of the Bcl-2 protein, a downstream factor in the PI3K-Akt signaling pathway .
Pharmacokinetics
This compound exhibits a bioavailability of 36% and is primarily metabolized in the liver via CYP1A2 . The drug is rapidly absorbed, with peak plasma concentrations occurring around 1 hour post-dose . The elimination half-life of this compound is approximately 3 hours . Its pharmacological effect lasts longer due to its irreversible inhibition of mao-b . Less than 1% of rasagiline is excreted as unchanged drug in urine .
Result of Action
The inhibition of MAO-B by this compound leads to an increase in dopamine levels in the brain, which helps reduce the motor deficits associated with Parkinson’s disease . Additionally, rasagiline has been shown to have neuroprotective effects, potentially delaying the onset of symptoms and progression of neuronal deterioration .
Action Environment
The action of this compound can be influenced by various environmental factors. Furthermore, the drug’s absorption and efficacy can be influenced by the patient’s metabolic state, as indicated by a study showing different pharmacokinetic profiles under fasting and fed conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rasagiline tartrate can be synthesized through several methods. One common synthetic route involves the reaction of propargylamine with 1-indanone to form N-propargyl-1-indanamine, which is then converted to this compound through a series of purification steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Rasagiline tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its structure, affecting its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various metabolites that can be further studied for their pharmacological effects .
Scientific Research Applications
Rasagiline tartrate has a wide range of scientific research applications:
Chemistry: It is used in studies related to MAO-B inhibition and the development of new neuroprotective agents.
Biology: Research focuses on its effects on neuronal cells and its potential to protect against neurodegenerative diseases.
Medicine: It is extensively studied for its therapeutic effects in Parkinson’s disease and other neurological disorders.
Industry: It is used in the pharmaceutical industry for the development of drugs targeting neurodegenerative diseases
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.
Uniqueness
Rasagiline tartrate is unique due to its irreversible inhibition of MAO-B and its neuroprotective properties. Unlike selegiline, rasagiline does not produce amphetamine-like metabolites, which can lead to fewer side effects. Additionally, its neuroprotective effects are more pronounced compared to other MAO-B inhibitors .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H13N.C4H6O6/c2*1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;5-1(3(7)8)2(6)4(9)10/h2*1,3-6,12-13H,7-9H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m111/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKHOZXCTLKSLJ-KHAGDFGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12.C#CCNC1CCC2=CC=CC=C12.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1CCC2=CC=CC=C12.C#CCN[C@@H]1CCC2=CC=CC=C12.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136236-52-7 | |
Record name | Rasagiline tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136236527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R)-(+)-N-prop-2-yn-1-ylindan-1-amine (2R,3R)-2,3-dihydroxybutanedioate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RASAGILINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9A329CN07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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